1-Ethoxypropan-2-yl chloroformate

Description

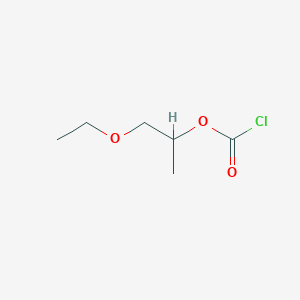

Structure

3D Structure

Properties

Molecular Formula |

C6H11ClO3 |

|---|---|

Molecular Weight |

166.60 g/mol |

IUPAC Name |

1-ethoxypropan-2-yl carbonochloridate |

InChI |

InChI=1S/C6H11ClO3/c1-3-9-4-5(2)10-6(7)8/h5H,3-4H2,1-2H3 |

InChI Key |

URUOILBSAHNFAO-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC(C)OC(=O)Cl |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Kinetic Profiles of 1 Ethoxypropan 2 Yl Chloroformate

Mechanistic Investigations of Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a primary reaction class for chloroformate esters. The mechanism of these reactions, particularly with amines (aminolysis) and solvents (solvolysis), is highly dependent on the nature of the nucleophile, the solvent, and the structure of the chloroformate itself.

Aminolysis Kinetics and Pathways

The reaction of chloroformates with amines, such as aniline (B41778), typically proceeds through a two-step addition-elimination mechanism to form carbamates. wikipedia.orgrsc.org The reaction involves the initial nucleophilic attack of the amine on the carbonyl carbon to form a tetrahedral intermediate. This is followed by the elimination of the chloride ion. rsc.org

Kinetic studies on analogous compounds like ethyl chloroformate with various substituted anilines have shown that the rate-determining step can shift. rsc.org For anilines with electron-withdrawing groups, the initial nucleophilic attack is the slower, rate-determining step. Conversely, for aniline and its derivatives with electron-releasing groups, the breakdown of the tetrahedral intermediate to eliminate the chloride ion becomes rate-limiting. rsc.org This is supported by analyses of activation parameters (ΔH‡ and ΔS‡) and Hammett plots. rsc.org The reaction of phenyl chloroformates with amines has also been shown to proceed via a strongly associative transition state. rsc.org It is anticipated that 1-ethoxypropan-2-yl chloroformate would exhibit similar behavior, with the reaction kinetics being sensitive to the basicity of the amine nucleophile.

Solvolytic Decomposition Mechanisms and Pathways

The solvolysis of alkyl chloroformates is characterized by a competition between two distinct mechanistic pathways: a bimolecular addition-elimination (A-E) pathway and a unimolecular ionization (S_N1-type) pathway. mdpi.comnih.gov The dominant pathway is determined by the solvent's nucleophilicity and ionizing power, as analyzed by the extended Grunwald-Winstein equation. nih.govbeilstein-journals.org

Bimolecular Addition-Elimination (A-E): In solvents with high nucleophilicity (e.g., aqueous ethanol, methanol, acetone), the reaction proceeds via a stepwise A-E mechanism where the solvent acts as the nucleophile. mdpi.comnih.gov Phenyl chloroformate is a model substrate for this pathway, characterized by high sensitivity to solvent nucleophilicity (l ≈ 1.66) and moderate sensitivity to ionizing power (m ≈ 0.56). nih.govnih.gov

Unimolecular Ionization (S_N1): In solvents with low nucleophilicity and high ionizing power (e.g., aqueous fluoroalcohols like TFE and HFIP), a unimolecular pathway becomes significant. mdpi.comnih.gov For a structurally similar compound, isopropyl chloroformate, this pathway involves a fragmentation-ionization mechanism with the loss of carbon dioxide. nih.gov This contrasts with other chloroformates where the S_N1 pathway proceeds with appreciable nucleophilic solvation of the developing acylium ion. mdpi.com

For this compound, it is expected that its solvolysis would similarly exhibit these dual mechanisms. The presence of the ether oxygen may influence the stability of potential cationic intermediates, but a competitive model remains the most likely scenario.

Table 1: Mechanistic Pathways in Chloroformate Solvolysis

| Mechanism | Dominant Solvents | Key Characteristics | Example Analog |

|---|---|---|---|

| Addition-Elimination (A-E) | High nucleophilicity, lower ionizing power (e.g., aqueous ethanol, acetone) | Bimolecular, formation of a tetrahedral intermediate, high l value (>1.5). nih.govbeilstein-journals.org | Phenyl Chloroformate nih.gov |

| Ionization (S_N1) | Low nucleophilicity, high ionizing power (e.g., aqueous fluoroalcohols) | Unimolecular, can involve fragmentation (loss of CO2) or solvation of an acylium ion, low l value, high m value. mdpi.comnih.gov | Isopropyl Chloroformate mdpi.comnih.gov |

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the intricate details of reaction mechanisms that are difficult to probe experimentally.

Density Functional Theory (DFT) Applications for Transition States and Intermediates

DFT calculations are widely used to map the potential energy surfaces of chemical reactions. For the reactions of this compound, DFT could be employed to locate and characterize the geometries and energies of all stationary points, including reactants, products, intermediates, and transition states. For instance, in the competing solvolysis pathways, DFT would allow for the direct comparison of the transition state structures for the bimolecular addition versus the unimolecular dissociation.

High-level methods, such as CCSD(T) with a suitable basis set like cc-pVTZ, are often used to refine the energies obtained from DFT geometries (e.g., B3LYP/6-311++G(d,p)) to provide highly accurate potential energy surfaces. rsc.org Such computational studies can elucidate the structure of the tetrahedral intermediate in the A-E pathway and the nature of the cationic species in the S_N1 pathway, providing insights into their relative stabilities.

Kinetic and Thermodynamic Feasibility Analyses of Chloroformate Transformations

By calculating the energies of transition states and intermediates, computational chemistry provides a quantitative assessment of the kinetic and thermodynamic feasibility of different reaction channels.

Kinetic Analysis: The energy barrier (activation energy, ΔG‡) for each potential pathway can be calculated. The pathway with the lower energy barrier is kinetically favored and will proceed at a faster rate. For this compound solvolysis, this analysis would quantify the energy barriers for the A-E and S_N1 pathways, allowing for a prediction of which mechanism would dominate in a given solvent environment, complementing experimental findings from Grunwald-Winstein analyses.

These analyses are crucial for understanding why certain products are formed and how reaction conditions can be tuned to favor a desired outcome.

Gas-Phase Unimolecular Dissociation Pathways

In the absence of a solvent or other nucleophiles, chloroformates can decompose via unimolecular pathways when heated in the gas phase. Studies on isopropyl chloroformate, a close structural analog, show that it decomposes quantitatively through two parallel paths: an elimination reaction and a substitution reaction. publish.csiro.au However, careful experimental setup can isolate the homogeneous molecular elimination pathway. publish.csiro.au

This primary dissociation pathway is an elimination reaction that yields propene, hydrogen chloride, and carbon dioxide. publish.csiro.au This reaction is believed to proceed through a polar, six-membered cyclic transition state, which is a common mechanism for the pyrolysis of esters. For this compound, a similar unimolecular decomposition would be expected, leading to the formation of 1-ethoxypropene, hydrogen chloride, and carbon dioxide.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Isopropyl chloroformate |

| Ethyl chloroformate |

| Phenyl chloroformate |

| Aniline |

| Carbon dioxide |

| Hydrogen chloride |

| Propene |

| 1-Ethoxypropene |

| Carbamates |

| 2,2,2-Trifluoroethanol (TFE) |

| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) |

Reactivity and Applications of this compound in Modern Organic Chemistry

This compound is a specialized organic reagent characterized by the chemical formula C₆H₁₁ClO₃. As a member of the chloroformate family, its reactivity is primarily dictated by the electrophilic carbonyl carbon double-bonded to an oxygen atom and single-bonded to a chlorine atom and an alkoxy group. This arrangement makes it a versatile reagent for introducing the 1-ethoxypropan-2-oxycarbonyl moiety into various molecules. While detailed research focusing exclusively on this compound is limited in publicly accessible literature, its chemical behavior can be understood through the extensive studies conducted on analogous alkyl chloroformates. This article delineates the principal applications of this compound in complex organic synthesis, drawing parallels from well-documented reactions of similar chloroformate esters.

Reactivity of 1 Ethoxypropan 2 Yl Chloroformate in Complex Organic Synthesis

The reactivity of 1-ethoxypropan-2-yl chloroformate is centered around the highly reactive acyl chloride group. This functional group serves as an excellent electrophile, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles. This reactivity is the foundation for its utility in several key transformations in advanced organic synthesis.

The most prominent application of alkyl chloroformates, including by extension this compound, is the synthesis of carbamates through reaction with primary or secondary amines. This reaction is fundamental for installing carbamate (B1207046) functional groups, which are crucial components of many pharmaceuticals and serve as key protecting groups for amines in multi-step syntheses.

The general mechanism involves the nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon of the chloroformate. This is followed by the expulsion of the chloride ion, typically facilitated by a non-nucleophilic base (e.g., pyridine (B92270), triethylamine) that neutralizes the resulting hydrochloric acid.

General Reaction Scheme for Carbamate Formation: R¹R²NH + ClCOOR³ → R¹R²NCOOR³ + HCl

In the context of this compound, the reaction with an amine would yield the corresponding 1-ethoxypropan-2-yl carbamate. The choice of this specific chloroformate could be motivated by the desire to impart particular physical properties (like solubility) or to introduce a chiral moiety, as the reagent itself is chiral. While readily available alkyl chloroformates are most frequently used, the principles of carbamate formation are universal. nih.gov The reaction is efficient and generally proceeds under mild conditions, making it a reliable method in complex synthetic pathways. nih.govacs.org

Table 1: Representative Carbamate Formation using Alkyl Chloroformates

| Amine Substrate | Chloroformate Reagent | Base | Product |

|---|---|---|---|

| Primary Amine (R-NH₂) | Ethyl Chloroformate | Pyridine | Ethyl N-alkylcarbamate |

| Secondary Amine (R₂NH) | Benzyl Chloroformate | Triethylamine (B128534) | Benzyl N,N-dialkylcarbamate |

| Amino Acid | Isobutyl Chloroformate | Aq. Base | N-Isobutyloxycarbonyl Amino Acid |

This table illustrates the general reaction. Specific yield and condition data for this compound are not widely published.

Substituted ureas are significant targets in medicinal chemistry and materials science. This compound can serve as a precursor for their synthesis. The process is typically a two-step, one-pot reaction. First, the chloroformate reacts with a primary or secondary amine to form an activated carbamate intermediate. This intermediate is then treated with a second amine, which displaces the alkoxy group to form the final urea (B33335) product.

General Pathway to Urea Synthesis:

R¹NH₂ + ClCOOR³ → R¹NHCOOR³ + HCl

R¹NHCOOR³ + R²NH₂ → R¹NHCONHR² + R³OH

This method avoids the direct use of highly toxic and difficult-to-handle phosgene (B1210022). nih.gov Furthermore, chloroformates are known reagents in the synthesis of various heterocyclic compounds. google.com For instance, reaction with bifunctional nucleophiles can lead to cyclization, forming heterocycles such as benzoxazinones or other related structures, depending on the nature of the starting material.

Carbonylation reactions, which introduce a carbonyl group into a molecule, are powerful tools in organic synthesis. However, they often require the use of toxic, gaseous carbon monoxide (CO) under pressure. A modern alternative is the in situ generation of CO from stable liquid or solid precursors.

Certain alkyl chloroformates can serve as CO surrogates. For example, nickel-catalyzed reductive carbonylation has been achieved using ethyl chloroformate to produce ketones from alkyl halides. nih.gov The reaction mechanism involves the decomposition of the chloroformate to generate CO, which then participates in the catalytic cycle. While direct evidence for this compound in this specific role is not prominent, the chemical principle suggests its potential applicability. Other methods for in situ CO generation, such as the hydrolysis of chloroform (B151607) or the use of phenyl formate (B1220265), are also well-established in palladium-catalyzed carbonylative cyclizations and aminocarbonylations. organic-chemistry.orgorganic-chemistry.org These advanced techniques provide safer and more practical approaches to synthesizing complex carbonyl-containing molecules. nih.govacs.org

Table 2: Examples of CO Surrogates in Carbonylation Reactions

| CO Source | Catalytic System | Reaction Type | Reference |

|---|---|---|---|

| Ethyl Chloroformate | Nickel Catalyst | Reductive Carbonylation of Alkyl Halides | nih.gov |

| Chloroform (CHCl₃) | Palladium Catalyst / CsOH·H₂O | Aminocarbonylation | nih.govorganic-chemistry.org |

| Phenyl Formate | Palladium Catalyst / Xantphos | Carbonylative Cyclization | organic-chemistry.org |

| Butyryl Chloride | Palladium Catalyst / Xantphos | Chlorocarbonylation | nih.gov |

This compound is an inherently chiral molecule due to the stereocenter at the 2-position of the propyl chain. This chirality presents the opportunity for its use in stereoselective transformations, either as a chiral auxiliary or as a chiral derivatizing agent for the resolution of racemates.

When a chiral chloroformate reacts with a racemic amine or alcohol, it forms a mixture of diastereomers. These diastereomers possess different physical properties (e.g., boiling point, solubility, chromatographic retention), allowing for their separation by methods such as chromatography or crystallization. Once separated, the auxiliary can be cleaved to yield the enantiomerically pure substance.

While specific studies detailing the application of this compound for chiral induction are not widely documented, the use of other chiral chloroformates is a known strategy. For example, (S)-tetrahydrofuran-3-yl carbonochloridate (B8618190) is a commercially available chiral reagent used in asymmetric synthesis. bldpharm.com The effectiveness of a chiral chloroformate in inducing stereoselectivity depends on factors such as the steric environment of the chiral center and the reaction conditions.

Advanced Analytical Derivatization Strategies Employing 1 Ethoxypropan 2 Yl Chloroformate and Chloroformate Analogs

Principles and Optimization of Alkyl Chloroformate Derivatization for Polar Analytes

Alkyl chloroformates are highly reactive compounds that readily form esters with carboxylic acids, carbamates with amines, and carbonate esters with alcohols and phenols. wikipedia.org This broad reactivity makes them ideal derivatizing agents for a diverse array of polar metabolites found in biological matrices. core.ac.uk The general reaction mechanism involves a nucleophilic acyl substitution where the lone pair of electrons on the heteroatom (oxygen, nitrogen, or sulfur) of the analyte attacks the electrophilic carbonyl carbon of the chloroformate. This is followed by the elimination of a chloride ion, forming a stable derivative and hydrochloric acid as a byproduct. wikipedia.org To drive the reaction to completion, a base such as pyridine (B92270) or sodium hydroxide (B78521) is typically added to neutralize the liberated acid. core.ac.ukmdpi.com

A key advantage of alkyl chloroformate derivatization is its compatibility with aqueous environments, which simplifies sample preparation by eliminating the need for complete drying of the sample, a common requirement for other derivatizing agents like silylating reagents. researchgate.net This feature is particularly beneficial for the analysis of biological fluids such as serum and urine. core.ac.uknih.gov The reaction is typically rapid, often completed within minutes at room temperature. researchgate.net

Optimization of the derivatization process is crucial to ensure high reaction yields and reproducibility. Several parameters can be systematically investigated and optimized, including:

Choice of Alkyl Chloroformate: The alkyl group of the chloroformate can be varied (e.g., methyl, ethyl, isobutyl) to influence the volatility and chromatographic properties of the resulting derivatives. researchgate.netnih.gov For instance, isobutyl chloroformate derivatives of amino acids have been found to provide enhanced sensitivity in GC-flame ionization detection and GC-MS analysis compared to other alkyl chloroformates. nih.gov

Reagent Concentrations: The molar ratio of the chloroformate reagent and the base to the analyte must be optimized to ensure complete derivatization. mdpi.comresearchgate.net

pH of the Reaction Medium: The pH of the aqueous phase plays a critical role. For the derivatization of compounds with carboxyl, amino, and hydroxyl groups, adjusting the pH to a basic range (typically 9-10) facilitates the reaction. core.ac.uk

Reaction Time and Temperature: While the reaction is generally fast, optimizing the time and temperature can ensure the reaction goes to completion without degradation of the analytes or derivatives. researchgate.net

Extraction Solvent: After derivatization, the derivatives are extracted into an organic solvent. The choice of solvent (e.g., chloroform (B151607), n-hexane) can affect extraction efficiency and chromatographic performance. core.ac.uk

Experimental design methodologies, such as the Box-Behnken Design (BBD), have been successfully employed to systematically optimize derivatization conditions. mdpi.comresearchgate.net This approach allows for the investigation of the effects of multiple variables and their interactions, leading to a robust and efficient derivatization protocol. mdpi.com

| Parameter | Typical Range/Condition | Rationale |

| Alkyl Chloroformate | Methyl, Ethyl, Isobutyl | Influences volatility and chromatographic behavior of derivatives. nih.gov |

| Base | Pyridine, Sodium Hydroxide | Neutralizes HCl byproduct and catalyzes the reaction. core.ac.ukmdpi.com |

| pH | 9-10 | Facilitates the deprotonation of functional groups for reaction. core.ac.uk |

| Reaction Time | Seconds to minutes | Ensures complete derivatization without degradation. researchgate.net |

| Reaction Temperature | Room temperature | Sufficient for rapid reaction; heating is generally not required. researchgate.net |

| Extraction Solvent | Chloroform, n-Hexane | Efficiently extracts the less polar derivatives from the aqueous phase. core.ac.uk |

Chromatographic Analysis Enhancement via Chloroformate Derivatization

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Derivatization with alkyl chloroformates is a well-established strategy to enhance the analysis of polar and non-volatile compounds by GC and GC-MS. wikipedia.org The primary goal is to convert analytes into less polar and more volatile derivatives, making them amenable to separation in the gas phase. wikipedia.org This technique has been successfully applied to a wide range of metabolites, including amino acids, organic acids, amines, and phenols. researchgate.net

The derivatization process significantly improves chromatographic peak shapes, reduces tailing, and enhances the thermal stability of the analytes, leading to better resolution and sensitivity. mdpi.comsigmaaldrich.com Ethyl chloroformate (ECF) is a commonly used reagent in this context. core.ac.uknih.govnih.gov An optimized ECF derivatization protocol for GC-MS analysis has been shown to be effective for the comprehensive metabolic profiling of biological samples like serum and urine. core.ac.uknih.gov

Key aspects of chloroformate derivatization for GC-MS include:

Improved Volatility and Thermal Stability: The conversion of polar functional groups (-COOH, -NH2, -OH) into their corresponding ethoxycarbonyl or ethyl ester derivatives increases the volatility and thermal stability of the analytes, allowing them to be analyzed by GC without degradation. mdpi.com

Enhanced Chromatographic Resolution: The resulting derivatives often exhibit better chromatographic behavior, leading to sharper peaks and improved separation of complex mixtures. mdpi.com

Increased Sensitivity: Derivatization can lead to higher detector responses and lower limits of detection (LOD). For instance, an optimized GC-MS method with ECF derivatization achieved LODs in the range of 125 to 300 pg on-column for various metabolites. core.ac.uknih.gov

Reproducibility: The ability to perform the derivatization in an aqueous medium contributes to better reproducibility for large batches of samples.

A typical workflow for GC-MS analysis with alkyl chloroformate derivatization involves:

Addition of the alkyl chloroformate and a base (e.g., pyridine) to the aqueous sample.

Vortexing for a short period to ensure complete reaction.

Extraction of the derivatives into an immiscible organic solvent (e.g., chloroform).

Injection of the organic extract into the GC-MS system.

This approach has proven to be robust and reliable for the quantitative analysis of a wide variety of metabolites in complex biological matrices. nih.govnih.gov

| Analyte Class | Derivatizing Agent | Key Improvements |

| Amino Acids | Ethyl Chloroformate | Increased volatility, improved peak shape, and enhanced sensitivity. nih.govresearchgate.net |

| Organic Acids | Ethyl Chloroformate | Conversion to volatile esters, enabling GC analysis. |

| Phenols | Ethyl Chloroformate | Formation of less polar carbonate esters with good chromatographic properties. mdpi.com |

| Amines | Ethyl Chloroformate | Creation of stable carbamate (B1207046) derivatives suitable for GC-MS. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

While derivatization is often associated with GC, it can also be a powerful tool in LC-MS/MS analysis to address specific challenges. e-b-f.eu For compounds that exhibit poor retention on reversed-phase columns, low ionization efficiency, or instability, derivatization with chloroformates can significantly improve their analytical performance. e-b-f.eu

The introduction of a chloroformate-derived functional group can alter the polarity of the analyte, thereby improving its retention on the chromatographic column. This is particularly useful for very polar compounds that would otherwise elute in or near the void volume. e-b-f.eu Furthermore, the derivatizing agent can be chosen to introduce a moiety that enhances the ionization efficiency of the analyte in the mass spectrometer's ion source, leading to improved sensitivity. e-b-f.eu For instance, derivatization can facilitate a switch from negative to positive ionization mode, which may offer a lower background and better signal-to-noise ratio. e-b-f.eu

In the context of LC-MS/MS method development, derivatization with reagents like 1-ethoxypropan-2-yl chloroformate can offer:

Improved Chromatographic Retention: By increasing the hydrophobicity of polar analytes, derivatization can enhance their retention on reversed-phase columns, leading to better separation from interfering matrix components.

Enhanced Ionization Efficiency: The derivatizing agent can introduce a readily ionizable group, thereby increasing the analyte's response in the mass spectrometer.

Increased Selectivity: Derivatization can alter the mass-to-charge ratio (m/z) of the analyte, shifting it to a region of the mass spectrum with less background noise and fewer interferences.

Improved Analyte Stability: The derivatization process can protect labile functional groups, preventing degradation during sample storage and analysis.

The development of an LC-MS/MS method involving chloroformate derivatization requires careful optimization of both the derivatization reaction and the chromatographic and mass spectrometric conditions. This includes selecting the appropriate derivatizing agent, optimizing reaction conditions (pH, temperature, time), and fine-tuning the LC gradient and MS parameters (e.g., collision energy) for the resulting derivatives.

Chiral Derivatization for Enantiomeric Resolution and Profiling

Application of Chiral Fluorenyl-Ethyl Chloroformates (FLEC) in Amino Acid Enantioseparation

The enantioselective analysis of chiral compounds, such as amino acids, is of great importance in various fields, including biomedicine and food science. One common approach for the separation of enantiomers is the use of a chiral derivatizing agent (CDA) to convert the enantiomers into diastereomers. wikipedia.org These diastereomers have different physicochemical properties and can be separated using achiral chromatographic techniques. wikipedia.org

(+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) is a widely used chiral derivatizing agent for the enantioseparation of amino acids and other primary and secondary amines. nih.gov The derivatization reaction involves the formation of a carbamate bond between the amino group of the analyte and the FLEC reagent. nih.gov The resulting diastereomers can then be separated by reversed-phase high-performance liquid chromatography (HPLC) or other separation techniques. nih.govrsc.org

The FLEC derivatization procedure is typically straightforward and can be performed under mild conditions. nih.gov The reaction is often carried out in a buffered aqueous solution at a slightly basic pH to facilitate the nucleophilic attack of the amino group. nih.gov The reaction yield is generally high, often exceeding 90%. nih.gov

Key advantages of using FLEC for chiral amino acid analysis include:

High Reactivity: FLEC reacts rapidly with primary and secondary amines. nih.gov

Formation of Stable Diastereomers: The resulting diastereomeric derivatives are stable, allowing for reproducible analysis. oup.com

Excellent Enantioselectivity: The bulky fluorenyl group of FLEC provides a strong chiral environment, leading to good separation of the diastereomers. nih.gov

Versatility: FLEC has been successfully applied to the chiral analysis of a wide range of amino acids in various matrices, including cerebrospinal fluid. nih.gov

The separation of FLEC-derivatized amino acids is typically achieved on a reversed-phase column using a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile. nih.gov The detection is often performed using fluorescence, as the fluorenyl moiety is highly fluorescent, providing excellent sensitivity. science.gov

| Amino Acid | Derivatizing Agent | Separation Technique | Key Finding |

| Proteinogenic Amino Acids | (+)-FLEC | HPLC | Baseline separation of 17 amino acid diastereomers was achieved. nih.gov |

| Amino Acids in CSF | (+)-FLEC | Capillary Electrophoresis | High reaction yield (>97%) and successful enantioseparation. nih.gov |

| β-Methylamino Alanine (BMAA) | (+)-FLEC | LC-MS/MS | Successful separation and determination of D- and L-isomers. rsc.org |

Novel Chiral Chloroformate Reagents for Stereoisomer Differentiation

While FLEC is a well-established chiral derivatizing agent, the development of novel chiral chloroformate reagents continues to be an active area of research. The goal is to create reagents that offer improved enantioselectivity, broader applicability, or enhanced detection characteristics. A novel chiral derivatizing agent can be designed to have a specific structural feature that provides a better chiral recognition mechanism for a particular class of analytes.

The design of new chiral chloroformate reagents often focuses on:

Introducing different chiral auxiliaries: The chiral portion of the reagent is the key to enantioseparation. By incorporating different chiral structures, it may be possible to achieve better separation for challenging analytes.

Modifying the reactive group: While the chloroformate group is highly reactive, modifications can be made to fine-tune its reactivity or to introduce alternative reactive groups that are more selective for certain functional groups.

Incorporating a reporter group: For enhanced detection, a chromophore or fluorophore can be integrated into the structure of the chiral derivatizing agent.

The development of new chiral chloroformate reagents for stereoisomer differentiation is a promising avenue for advancing the field of chiral analysis. These novel reagents have the potential to enable the separation of previously unresolved enantiomers and to improve the sensitivity and selectivity of chiral analytical methods.

Integration with Ion Mobility Spectrometry (IMS) for Chiral Discrimination

The integration of chiral derivatization with ion mobility spectrometry (IMS), particularly trapped ion mobility spectrometry-mass spectrometry (TIMS-MS), represents a powerful and high-speed method for the discrimination of enantiomers. While direct separation of enantiomers by IMS is not feasible due to their identical mass, charge, and collision cross section (CCS), derivatization with a chiral agent covalently converts the enantiomeric pair into diastereomers. These resulting diastereomers possess distinct three-dimensional structures and, consequently, different CCS values, enabling their separation in the gas phase based on their differential mobility.

A prominent example of this strategy involves the use of the chloroformate analog, (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC), for the chiral resolution of amino acids. nih.govnih.govacs.org The reaction of FLEC with the primary amine group of a DL-amino acid mixture rapidly produces a pair of diastereomers. nih.govacs.org Upon introduction into the mass spectrometer via electrospray ionization (ESI), these diastereomers can be separated by TIMS before mass analysis. nih.gov Research has demonstrated that the formation of sodiated adducts of the FLEC-derivatized amino acids is particularly effective for achieving chiral discrimination. nih.gov

This approach has been successfully applied to resolve a wide range of proteinogenic amino acids. researcher.life For instance, a study utilizing FLEC derivatization coupled with TIMS-TOFMS achieved the enantiomeric separation of 17 out of 21 studied amino acids. nih.govacs.org The mobility differences (ΔK₀) between the diastereomeric pairs were significant enough to allow for baseline or partial separation, with values ranging from 0.009 cm²/(V·s) for lysine to as high as 0.061 cm²/(V·s) for asparagine. nih.govacs.org The average TIMS resolution for these separations was approximately 115. nih.govacs.org This methodology allows for the simultaneous chiral analysis of multiple amino acids in a single, rapid run, a significant advantage over traditional chromatographic techniques. nih.gov

The principles demonstrated with FLEC are directly applicable to other chiral chloroformate reagents like this compound. By reacting with chiral analytes, it would form diastereomeric carbamates with unique gas-phase conformations, allowing for their separation and discrimination using ion mobility spectrometry.

| Amino Acid | Mobility Difference (ΔK₀) [cm²/(V·s)] | TIMS Resolution (R) |

|---|---|---|

| Asparagine | 0.061 | ~115 (Average) |

| Lysine | 0.009 |

Computational Simulation in Support of Derivatized Product Structural Elucidation

Computational simulation is an indispensable tool for the structural elucidation of derivatized products, providing critical support for the interpretation of complex analytical data from techniques like ion mobility-mass spectrometry (IM-MS). When chiral molecules are derivatized with reagents such as this compound, the resulting diastereomers can be challenging to characterize definitively by experimental means alone. Computational modeling bridges this gap by predicting structural and spectral properties that can be directly compared with experimental measurements. researchgate.netchemrxiv.org

One of the primary applications of computational methods is the prediction of theoretical collision cross section (CCS) values. nih.gov Using approaches like Density Functional Theory (DFT), researchers can generate optimized, low-energy 3D conformations of the derivatized diastereomers. nih.govnih.gov These computationally derived structures serve as inputs for specialized software that calculates their theoretical CCS values. nih.govresearchgate.net The calculated CCS values for different possible stereoisomers are then compared against the experimentally measured CCS values obtained from IM-MS. acs.orgnih.gov A strong correlation between the experimental and theoretical CCS for a particular diastereomer provides powerful evidence for its structural and stereochemical assignment. nih.gov This combined experimental-computational approach has been successfully used to differentiate and characterize isomeric compounds, including diastereomers, that differ in their CCS value by as little as 1 Ų. acs.org

Beyond CCS prediction, computational tools are also employed for the in silico prediction of mass spectrometry fragmentation patterns. nih.gov Software programs can simulate the fragmentation of a derivatized molecule under tandem mass spectrometry (MS/MS) conditions. nih.gov By inputting the chemical structure of the derivatized product, these tools generate a predicted mass spectrum, complete with potential fragment ions and their relative abundances. youtube.com This predicted spectrum can be compared with the experimental MS/MS data to confirm the molecular structure, including the site of derivatization and the integrity of the core molecule. This is particularly useful for distinguishing between isomers that might have similar CCS values but produce different fragment ions. The integration of these computational strategies provides a higher degree of confidence in the structural elucidation of novel derivatized products. semanticscholar.org

Catalytic Transformations Involving Chloroformate Intermediates

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium, Nickel)

Transition metal catalysis, particularly with palladium and nickel, offers powerful methods for forming carbon-carbon and carbon-heteroatom bonds using chloroformates as electrophilic partners. These reactions often proceed under mild conditions with high functional group tolerance.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. Chloroformates can participate in these reactions, for instance, in the formation of esters from organometallic reagents. A notable example is the palladium-catalyzed cross-coupling of arylboronic acids with chloroformates. researchgate.net This reaction allows for a one-carbon homologation to produce aryl carboxylic esters. researchgate.net While specific studies on 1-ethoxypropan-2-yl chloroformate are not available, it is reasonable to extrapolate that it would react similarly to other alkyl chloroformates like ethyl chloroformate under these conditions. researchgate.net The first palladium-catalyzed cross-coupling between arenediazonium tetrafluoroborate (B81430) salts and chloroformates, catalyzed by palladium(II) acetate, also provides a route to substituted aryl carboxylic esters. researchgate.net

Nickel-catalyzed reactions have emerged as a cost-effective and highly effective alternative to palladium catalysis. Nickel catalysts are particularly adept at activating alkyl electrophiles. For instance, nickel-catalyzed reductive coupling of alkyl halides with chloroformates has been developed for the synthesis of esters. researchgate.net This method is applicable to unactivated primary and secondary alkyl iodides, demonstrating high functional group tolerance. researchgate.net Furthermore, nickel catalysis enables the three-component reductive carbonylation for synthesizing dialkyl ketones from alkyl halides, using a chloroformate like ethyl chloroformate as a safe carbon monoxide source. organic-chemistry.orgnih.gov A similar nickel-catalyzed multicomponent coupling strategy has been employed for the regio- and enantioselective synthesis of α-chiral ketones. organic-chemistry.org

Below is a table summarizing representative transition metal-catalyzed coupling reactions involving chloroformates, which could be analogous to reactions involving this compound.

| Catalyst System | Chloroformate | Coupling Partner | Product | Reference |

| Pd(PPh₃)₄ / Cu₂O | Ethyl chloroformate | Arylboronic acid | Aryl ester | researchgate.net |

| Pd(OAc)₂ | Alkyl chloroformates | Arenediazonium tetrafluoroborate | Aryl ester | researchgate.net |

| NiBr₂·diglyme / Bipyridine | Ethyl chloroformate | Alkyl halides | Dialkyl ketone | researchgate.net |

| NiI₂ / Chiral bisoxazoline | Ethyl chloroformate | Alkenes, Benzyl chlorides | α-Chiral ketone | organic-chemistry.org |

| NiCl₂ | Isopropyl chloroformate | Alkyl halides | Isopropyl ester | researchgate.net |

Organocatalysis in Chloroformate-Mediated Reactions

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents a complementary approach to metal-based catalysis. While direct organocatalytic transformations of chloroformates are not as widely reported as their transition-metal-catalyzed counterparts, organocatalysts can be employed in reactions where chloroformates are used as activating agents. For example, isobutyl chloroformate is a common reagent for amide coupling reactions via the formation of mixed anhydrides, a process that can be facilitated by organic bases. commonorganicchemistry.com

A significant area of organocatalysis is the activation of substrates to react with nucleophiles. While not directly involving a chloroformate as the primary substrate, recent advancements have seen the merging of organocatalysis with 1,2-boronate rearrangements. nih.govnih.gov In these reactions, a chiral Lewis base catalyst is used to generate a reactive intermediate that then participates in a multicomponent reaction. nih.govnih.gov It is conceivable that future research could explore the use of organocatalysts to activate this compound towards reactions with various nucleophiles, potentially enabling new asymmetric transformations.

Mechanistic Insights into Catalyst Regeneration and Activity

The efficiency and practicality of any catalytic process hinge on the stability and regeneration of the active catalyst. In transition metal-catalyzed reactions involving chloroformates, the catalytic cycle typically involves oxidative addition, migratory insertion (in carbonylative couplings), transmetalation, and reductive elimination.

For palladium-catalyzed cross-coupling reactions, the active catalyst is typically a Pd(0) species, which is generated in situ from a Pd(II) precatalyst. The cycle is regenerated upon reductive elimination of the final product. In some cases, the catalyst can be recycled multiple times without significant loss of activity. researchgate.net

In nickel-catalyzed reactions, the mechanism can be more complex, potentially involving multiple oxidation states of nickel (e.g., Ni(0), Ni(I), Ni(II)). For instance, in the reductive carbonylation using ethyl chloroformate, a Ni(0) complex is the likely active species, which is regenerated by a reductant such as zinc. researchgate.net Mechanistic studies often suggest the involvement of radical intermediates. The regeneration of the catalytically active nickel(0) species is key to the success of these reactions. researchgate.net

The regeneration of catalysts is a critical aspect of industrial applications. Continuous regeneration processes for catalysts used in large-scale hydrocarbon conversions have been developed, where the spent catalyst is continuously withdrawn and treated under specific conditions to restore its activity before being reintroduced into the reactor. google.com While these systems are for different types of catalysts and reactions, the underlying principle of restoring catalytic activity is universally applicable and a key consideration for any potential industrial application of this compound chemistry.

Emerging Research Frontiers and Future Perspectives for 1 Ethoxypropan 2 Yl Chloroformate

Development of Sustainable and Green Synthesis Routes

The traditional synthesis of chloroformates often relies on highly toxic phosgene (B1210022) or its derivatives like diphosgene and triphosgene (B27547). wikipedia.orggoogle.com While effective, the hazardous nature of these reagents presents significant safety and environmental challenges. Consequently, a major research frontier is the development of greener, more sustainable synthetic pathways to 1-ethoxypropan-2-yl chloroformate.

Current research efforts are exploring several innovative approaches:

Photo-on-Demand Synthesis: A novel method involves the direct use of chloroform (B151607) as both a reagent and a solvent. organic-chemistry.org In this process, a solution of the parent alcohol, 1-ethoxypropan-2-ol, in chloroform is subjected to UV irradiation while bubbling oxygen. This generates the chloroformate in situ. While this method has shown high yields for primary alcohols, its application to secondary alcohols like 1-ethoxypropan-2-ol is currently less efficient, presenting an area for future optimization. kobe-u.ac.jp

Triphosgene in Flow Chemistry: The use of solid and less volatile phosgene equivalents like triphosgene significantly improves handling safety. google.com Integrating this chemistry into continuous flow reactors offers enhanced control over reaction parameters, temperature, and mixing, which can lead to higher yields and purity. This is particularly advantageous for the synthesis of less stable secondary chloroformates.

Alternative Carbonyl Sources: Research into alternative, non-toxic carbonyl sources to replace phosgene is a key goal. The development of catalysts that can facilitate the reaction of 1-ethoxypropan-2-ol with sources like carbon dioxide or organic carbonates to form the chloroformate intermediate under mild conditions represents a significant, albeit challenging, frontier. rsc.orgresearchgate.netnih.gov

| Synthesis Route | Reagents | Key Advantages | Current Challenges for Secondary Alcohols |

|---|---|---|---|

| Traditional Phosgenation | 1-Ethoxypropan-2-ol, Phosgene/Diphosgene | High reactivity, established method | Extreme toxicity of phosgene, requires specialized handling |

| Triphosgene Method | 1-Ethoxypropan-2-ol, Triphosgene, Base | Safer (solid phosgene source), good yields google.com | Stoichiometric waste from base, potential for side reactions |

| Photo-on-Demand | 1-Ethoxypropan-2-ol, Chloroform, O₂, UV light | Avoids phosgene, uses bulk solvent as reagent organic-chemistry.org | Low reported yields for secondary alcohols, potential for product decomposition kobe-u.ac.jp |

| Future Catalytic Routes | 1-Ethoxypropan-2-ol, CO₂, Chlorine Source, Catalyst | Potentially most sustainable, uses waste product (CO₂) | Catalyst development, harsh conditions may be required |

Expansion of Substrate Scope and Reaction Diversity

This compound is a versatile electrophile, capable of reacting with a wide range of nucleophiles. Future research will undoubtedly focus on systematically expanding its known reaction scope and exploring novel transformations. The primary reactions involve the formation of carbamates and carbonates. wikipedia.org

Carbamate (B1207046) Synthesis: Reaction with primary and secondary amines yields the corresponding carbamates. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and materials. The 1-ethoxypropan-2-oxycarbonyl group can serve as a protecting group for amines or as an integral part of the final molecule's structure.

Carbonate Synthesis: Reaction with alcohols and phenols produces unsymmetrical carbonates. These compounds are valuable as green solvents, electrolytes in lithium-ion batteries, and intermediates in polymer synthesis. rsc.orgresearchgate.netnih.govorganic-chemistry.org

The future in this area lies in exploring the reactivity of this compound with less conventional nucleophiles and in complex molecular settings, thereby increasing its utility in multi-step organic synthesis.

| Nucleophile Class | Example Nucleophile | Resulting Product Class | Potential Application |

|---|---|---|---|

| Primary Amines | Aniline (B41778) | Urethane (Carbamate) | Pharmaceutical intermediate |

| Secondary Amines | Piperidine | Urethane (Carbamate) | Agrochemical synthesis |

| Alcohols | Ethanol | Unsymmetrical Carbonate | Green solvent component rsc.orgresearchgate.netnih.gov |

| Phenols | Phenol | Unsymmetrical Carbonate | Polymer precursor |

| Carboxylic Acids | Acetic Acid | Mixed Anhydride | Acylating agent intermediate |

Advanced Spectroscopic and Structural Characterization Techniques for Reaction Monitoring

To fully harness the synthetic potential of this compound, a deep understanding of its reaction kinetics and mechanisms is essential. A significant research frontier is the application of advanced spectroscopic techniques for real-time, in-situ monitoring of its formation and subsequent reactions.

In-Situ Raman Spectroscopy: This non-destructive technique is exceptionally well-suited for monitoring chemical transformations in real-time. mdpi.comnih.gov By inserting a fiber-optic probe into the reaction vessel, chemists can track the disappearance of reactant peaks and the appearance of product peaks, providing invaluable kinetic data. For the synthesis of this compound, one could monitor the C-O stretching of the alcohol and the appearance of the characteristic C=O stretch of the chloroformate group.

Process Analytical Technology (PAT): Integrating techniques like Raman spectroscopy into a PAT framework allows for automated reaction control, ensuring optimal conditions are maintained for yield and purity. mdpi.com This is particularly crucial for potentially unstable compounds like secondary chloroformates.

Future work will involve creating comprehensive spectral libraries and kinetic models for reactions involving this compound, enabling predictive control over synthetic outcomes.

| Functional Group | Vibrational Mode | Typical Raman Shift (cm⁻¹) | Application in Reaction Monitoring |

|---|---|---|---|

| Alcohol (O-H) | Stretching | ~3200-3600 | Monitoring consumption of 1-ethoxypropan-2-ol |

| Chloroformate (C=O) | Stretching | ~1770-1800 | Monitoring formation of this compound |

| Carbamate (C=O) | Stretching | ~1680-1730 | Monitoring formation of carbamate product |

| Carbonate (C=O) | Stretching | ~1740-1760 | Monitoring formation of carbonate product |

Rational Design of Chloroformate-Based Reagents for Specific Applications

The unique structure of this compound can be the foundation for the rational design of new reagents with tailored properties. This is particularly relevant in the field of analytical chemistry, where chloroformates are widely used as derivatizing agents for gas chromatography-mass spectrometry (GC-MS). researchgate.netsigmaaldrich.comnih.gov

Derivatization converts polar, non-volatile analytes (like amino acids or phenols) into more volatile and thermally stable derivatives suitable for GC analysis. gcms.czmerckmillipore.com The design principles involve:

Modulating Volatility: The ethoxypropyl group influences the volatility and chromatographic retention time of the resulting derivative. By modifying this alkyl chain, new chloroformate reagents could be designed to optimize separation of complex analyte mixtures.

Enhancing Detection: While the standard 1-ethoxypropan-2-yl group is suitable for flame ionization detection (FID) and standard mass spectrometry, future designs could incorporate functionalities that enhance specific types of detection. For example, incorporating halogen atoms would create derivatives with high sensitivity for electron capture detection (ECD).

The future in this domain involves creating a library of functionally diverse chloroformate reagents based on the 1-ethoxypropan-2-ol backbone, each optimized for a specific class of analytes or analytical technique.

Synergistic Approaches Combining Synthetic and Analytical Methodologies

The most impactful research often occurs at the interface of different scientific disciplines. For this compound, a powerful synergistic approach combines its synthetic utility as a derivatizing agent with advanced analytical separation and detection techniques. researchgate.net

This synergy is exemplified in the analysis of complex biological or environmental samples. A typical workflow involves:

Synthesis (Derivatization): The sample, containing a mixture of polar analytes, is treated with this compound. This single synthetic step converts multiple classes of compounds (e.g., amines, acids, phenols) into their corresponding derivatives in the same vial.

Analysis (GC-MS): The derivatized mixture is then injected into a GC-MS system. The instrument separates the individual derivatives and provides mass spectra for their identification and quantification. The fragmentation pattern of the 1-ethoxypropan-2-oxycarbonyl group can provide a characteristic signature, aiding in the identification of the derivatized analytes. nih.gov

Future research will focus on automating this entire workflow, from derivatization to analysis, creating high-throughput platforms for metabolomics, environmental monitoring, and clinical diagnostics. The development of novel, stable isotope-labeled versions of this compound could also enable more precise quantitative analysis using isotope dilution mass spectrometry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.